An In-depth Technical Guide to 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid (CAS 728919-12-8)
An In-depth Technical Guide to 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid (CAS 728919-12-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is a specialized chemical compound with significant potential in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the trifluoromethoxy group, suggest a role in modulating the activity of biological targets, such as the ATP-binding cassette (ABC) transporters. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and a proposed biological role as an inhibitor of the ABCG2 transporter, a key protein implicated in multidrug resistance in cancer. Detailed experimental protocols for its synthesis and for assays to determine its biological activity are provided, alongside visualizations of key chemical and biological pathways.
Chemical and Physical Properties
4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is a biphenyl derivative characterized by a carboxylic acid group at the 3-position and a trifluoromethoxy group at the 4'-position. The trifluoromethoxy group is a key structural motif in modern medicinal chemistry, known for its ability to enhance metabolic stability and cell permeability of drug candidates.[1]
Table 1: Physicochemical Properties of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
| Property | Value | Reference |
| CAS Number | 728919-12-8 | [2][3] |
| Molecular Formula | C₁₄H₉F₃O₃ | [2][4] |
| Molecular Weight | 282.22 g/mol | [2] |
| IUPAC Name | 3-[4-(trifluoromethoxy)phenyl]benzoic acid | [4] |
| Predicted XLogP3 | 4.3 | [4] |
| Predicted Hydrogen Bond Donor Count | 1 | [5] |
| Predicted Hydrogen Bond Acceptor Count | 3 | [5] |
Table 2: Spectral Data of Related Biphenyl Carboxylic Acid Derivatives (for comparison)
| Spectral Data | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.88 (s, 1H), 7.83 (d, J = 7.7 Hz, 1H), 7.75 (d, J = 7.5 Hz, 2H), 7.69 (t, J = 8.7 Hz, 3H), 7.60 (t, J = 7.7 Hz, 1H) ppm |
Synthesis and Experimental Protocol
The synthesis of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid can be achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[6][7]
Proposed Synthetic Pathway
The proposed synthesis involves the coupling of 3-boronobenzoic acid with 1-bromo-4-(trifluoromethoxy)benzene.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from general procedures for Suzuki-Miyaura coupling of aryl halides with arylboronic acids.[8]
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Reaction Setup: In a round-bottom flask, combine 3-boronobenzoic acid (1.2 mmol), 1-bromo-4-(trifluoromethoxy)benzene (1.0 mmol), and potassium carbonate (2.0 mmol).
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Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.
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Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under the inert atmosphere.
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Reaction Conditions: Heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water (20 mL). Acidify the aqueous layer with 2M HCl to precipitate the carboxylic acid.
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Purification: Filter the precipitate and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid.
Biological Activity and Mechanism of Action
While direct experimental evidence for the biological activity of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is not yet published, its structural similarity to known inhibitors of ABC transporters suggests a potential role in this area. Specifically, it is hypothesized to be an inhibitor of the ATP-binding cassette sub-family G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[5][8] ABCG2 is a transmembrane protein that actively transports a wide range of substrates out of cells, contributing to multidrug resistance in cancer and influencing the pharmacokinetics of many drugs.[9][10]
Proposed Mechanism of Action: ABCG2 Inhibition
The proposed mechanism involves the binding of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid to the ABCG2 transporter, thereby blocking its substrate efflux function. This inhibition could be competitive, non-competitive, or uncompetitive, depending on the binding site and its interaction with the substrate and ATP binding sites.
Caption: Proposed mechanism of ABCG2 inhibition.
Experimental Protocols for Biological Assays
To validate the hypothesis that 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is an ABCG2 inhibitor, a series of in vitro assays can be performed.
ABCG2-Mediated Drug Efflux Assay (Flow Cytometry)
This assay measures the ability of the compound to inhibit the efflux of a fluorescent ABCG2 substrate from cancer cells overexpressing the transporter.
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Cell Culture: Culture ABCG2-overexpressing cells (e.g., NCI-H460/MX20) and the corresponding parental cell line in appropriate media.
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Compound Incubation: Pre-incubate the cells with varying concentrations of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid or a known ABCG2 inhibitor (e.g., Ko143) for 30 minutes.
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Substrate Loading: Add a fluorescent ABCG2 substrate (e.g., pheophorbide A or Hoechst 33342) to the cells and incubate for an additional 60 minutes.
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Flow Cytometry Analysis: Wash the cells and analyze the intracellular fluorescence intensity using a flow cytometer. An increase in fluorescence in the presence of the test compound indicates inhibition of ABCG2-mediated efflux.
Caption: Workflow for the ABCG2 drug efflux assay.
ATPase Activity Assay
This biochemical assay measures the effect of the compound on the ATP hydrolysis activity of purified ABCG2, which is coupled to substrate transport.
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Membrane Vesicle Preparation: Prepare membrane vesicles from cells overexpressing ABCG2.
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Assay Reaction: Incubate the membrane vesicles with varying concentrations of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid in the presence of a known ABCG2 substrate and ATP.
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Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
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Data Analysis: A decrease in ATP hydrolysis in the presence of the compound suggests inhibition of the transporter's activity.
Applications in Drug Development
The identification of potent and specific ABCG2 inhibitors is of great interest in oncology. By co-administering an ABCG2 inhibitor with a chemotherapeutic drug that is a substrate of this transporter, it may be possible to overcome multidrug resistance and enhance the efficacy of the anticancer agent.[9][10] 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid, if confirmed as an ABCG2 inhibitor, could serve as a valuable lead compound for the development of novel chemosensitizing agents.
Conclusion
4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is a compound with significant potential for further investigation in the field of drug discovery. Based on its chemical structure, a plausible hypothesis is its role as an inhibitor of the ABCG2 multidrug transporter. The experimental protocols detailed in this guide provide a clear path for the synthesis, characterization, and biological evaluation of this compound. Further research is warranted to fully elucidate its mechanism of action and its potential therapeutic applications.
References
- 1. rsc.org [rsc.org]
- 2. 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid [oakwoodchemical.com]
- 3. keyorganics.net [keyorganics.net]
- 4. PubChemLite - 4'-trifluoromethoxy-biphenyl-3-carboxylic acid (C14H9F3O3) [pubchemlite.lcsb.uni.lu]
- 5. 4'-Trifluoromethyl-biphenyl-3-carboxylic acid | C14H9F3O2 | CID 2782718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Synthesis and Structure-Activity Relationship of Botryllamides that Block the ABCG2 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological investigation of 2,4-substituted quinazolines as highly potent inhibitors of breast cancer resistance protein (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
